Naphthalene, 1-[(triphenylmethyl)thio]-
Description
Naphthalene, 1-[(triphenylmethyl)thio]- is a sulfur-containing naphthalene derivative with a bulky triphenylmethyl (trityl) group attached via a thioether linkage at the 1-position of the naphthalene ring. This compound belongs to a class of tritylthio derivatives known for their unique structural and electronic properties, which make them valuable in medicinal chemistry and materials science. The triphenylmethyl group imparts steric bulk and hydrophobicity, influencing solubility, stability, and binding interactions in biological systems. For instance, tritylthio derivatives have been investigated as allosteric inhibitors of kinesin spindle protein (KSP), demonstrating enhanced anti-proliferative activity in cancer cell lines compared to simpler thioether analogs .
Properties
CAS No. |
61623-80-1 |
|---|---|
Molecular Formula |
C29H22S |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-tritylsulfanylnaphthalene |
InChI |
InChI=1S/C29H22S/c1-4-15-24(16-5-1)29(25-17-6-2-7-18-25,26-19-8-3-9-20-26)30-28-22-12-14-23-13-10-11-21-27(23)28/h1-22H |
InChI Key |
QDMONNSKYZFTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-[(triphenylmethyl)thio]- typically involves the reaction of naphthalene with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for Naphthalene, 1-[(triphenylmethyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 1-[(triphenylmethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: Naphthalene, 1-[(triphenylmethyl)thio]- is used as a building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, Naphthalene, 1-[(triphenylmethyl)thio]- can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of complex organic compounds .
Mechanism of Action
The mechanism of action of Naphthalene, 1-[(triphenylmethyl)thio]- involves its ability to undergo various chemical transformations. The triphenylmethylthio group can act as a protecting group for thiols, amines, and alcohols in organic synthesis. Additionally, the compound can participate in hydride abstraction reactions, which are important in the study of reaction mechanisms and in organic synthesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution pattern on the naphthalene ring significantly impacts molecular weight, solubility, and reactivity. Below is a comparative analysis with structurally related thioether naphthalene derivatives:
Key Observations :
- Steric Effects : The triphenylmethyl group in Naphthalene, 1-[(triphenylmethyl)thio]- creates significant steric hindrance, reducing rotational freedom and enhancing binding specificity to protein targets like KSP .
- Solubility : Smaller substituents (e.g., methylthio) improve aqueous solubility, whereas the triphenylmethyl group increases hydrophobicity, limiting solubility in polar media.
- Electronic Effects: The electron-rich triphenylmethyl group may stabilize radical intermediates or participate in π-π stacking interactions, which are less pronounced in methylthio or phenylthio analogs .
Environmental and Metabolic Stability
- Degradation : The triphenylmethyl group’s stability may reduce environmental degradation rates compared to methylthio or phenylthio analogs, which are more susceptible to oxidative cleavage .
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